molecular formula C14H11F3N2O2 B3056049 N-benzyl-2-nitro-4-(trifluoromethyl)aniline CAS No. 68502-41-0

N-benzyl-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B3056049
CAS RN: 68502-41-0
M. Wt: 296.24 g/mol
InChI Key: KQPJPVPYSJSUNI-UHFFFAOYSA-N
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Description

“N-benzyl-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C14H11F3N2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The “N-benzyl” part of the name indicates that a benzyl group, which is a functional group with the formula C6H5CH2, is attached to the nitrogen atom of the aniline . The “2-nitro” and “4-(trifluoromethyl)” parts indicate that a nitro group (NO2) and a trifluoromethyl group (CF3) are attached to the 2nd and 4th positions of the benzene ring, respectively .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name and molecular formula. It consists of a benzene ring with a nitro group (NO2) and a trifluoromethyl group (CF3) attached to the 2nd and 4th positions, respectively. The nitrogen atom of the aniline is bonded to a benzyl group .

Scientific Research Applications

Vibrational and Electronic Properties

N-benzyl-2-nitro-4-(trifluoromethyl)aniline, similar to its closely related compound 4-nitro-3-(trifluoromethyl)aniline (NTFA), has been studied for its vibrational and electronic properties. Using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy, researchers have analyzed the fundamental modes of these compounds. Additionally, ab initio and DFT methods have been employed to study the vibrational, structural, thermodynamic, and electronic properties. These studies are crucial for understanding the influence of substituent groups like fluorine, amino, and nitro groups on the molecular properties of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).

Synthesis and Chemical Reactions

This compound is involved in various chemical synthesis processes. For instance, it has been used as a precursor in the synthesis of specific organic frameworks, like benzimidazoles and quinoxalines, through reactions such as amination and reduction. These processes are significant in the pharmaceutical and agricultural sectors, where such compounds have diverse applications (Pastýříková et al., 2012), (Wu et al., 2013).

Catalytic Applications

This compound, similar to nitrobenzene derivatives, plays a role in the catalytic reduction process to synthesize aniline, a significant chemical in various industries. Understanding the reduction mechanisms and the influence of different substituents on kinetics is essential for optimizing industrial processes and developing more efficient catalysts (Sheng et al., 2016).

Electro-Optic and Electronic Applications

This compound derivatives have been explored for their potential in electro-optic applications. The synthesis of novel polycarbonates incorporating this compound for high-temperature electro-optics highlights its relevance in materials science. Such compounds contribute significantly to the development of high-performance polymers with specific electronic and optical properties (Suresh et al., 2003).

Nonlinear Optical Properties

The derivatives of this compound have been examined for their nonlinear optical properties. This research is pivotal in developing new organic materials with significant second-order optical non-linearity, essential for various optical and photonic applications (Tsunekawa, Gotoh, & Iwamoto, 1990).

properties

IUPAC Name

N-benzyl-2-nitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPJPVPYSJSUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383878
Record name N-benzyl-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68502-41-0
Record name N-benzyl-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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